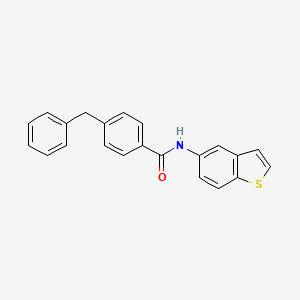

N-(1-benzothiophen-5-yl)-4-benzylbenzamide

Description

Contextualization of Benzothiophene (B83047) Derivatives in Drug Discovery

Benzothiophene and its derivatives represent a privileged class of sulfur-containing heterocyclic compounds that are of major interest in medicinal chemistry. nih.govnih.govresearchgate.net This scaffold is structurally similar to endogenous molecules, allowing it to interact with a variety of biological targets. nih.gov Consequently, benzothiophene-based compounds have been extensively developed and are used in clinical drugs to treat a range of diseases. nih.govresearchgate.net The broad spectrum of pharmacological activities associated with benzothiophene derivatives has made them a focus for medicinal chemists in the design of new lead molecules. nih.govresearchgate.net

Research spanning over two decades has revealed the therapeutic potential of these compounds across numerous domains. nih.goveurekaselect.com Their biological activities are diverse, allowing them to function as anti-cancer, anti-microbial, anti-inflammatory, anti-diabetic, and anti-convulsant agents, among others. nih.govresearchgate.net The versatility of the benzothiophene core enables the synthesis of a wide range of derivatives, and their structure-activity relationships (SAR) are a subject of ongoing investigation to design more potent and less toxic therapeutic agents. nih.gov

Table 1: Reported Biological Activities of Benzothiophene Derivatives

| Pharmacological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Exhibits cytotoxic activity against various cancer cell lines. | nih.gov, nih.gov, researchgate.net, ontosight.ai |

| Antimicrobial | Effective against a range of microorganisms, including bacteria and fungi. | nih.gov, researchgate.net, eurekaselect.com, ontosight.ai |

| Anti-inflammatory | Capable of reducing inflammation. | nih.gov, nih.gov, researchgate.net, ontosight.ai |

| Antitubercular | Shows activity against Mycobacterium tuberculosis. | nih.gov, nih.gov, researchgate.net |

| Antidiabetic | Demonstrates potential in managing diabetes. | nih.gov, nih.gov, researchgate.net |

| Antioxidant | Possesses properties to counteract oxidative stress. | nih.gov, researchgate.net |

| Anticonvulsant | Shows potential in controlling seizures. | nih.gov, researchgate.net |

Significance of Benzamide (B126) Scaffolds in Bioactive Compounds

The benzamide moiety is another crucial scaffold in the architecture of pharmaceutical compounds. researchgate.net It is an amide of benzoic acid, and its derivatives are known to possess a wide array of pharmacological activities. walshmedicalmedia.com The structural simplicity and synthetic accessibility of the benzamide core make it an attractive building block for the development of new drugs. researchgate.net Scientists have been actively developing novel benzamide derivatives due to their biological significance. walshmedicalmedia.com

The therapeutic applications of benzamides are extensive, with different substitutions on the benzamide structure leading to a variety of biological effects. researchgate.net These compounds have been explored as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. walshmedicalmedia.comresearchgate.net The amide bond is a key feature in many biological processes, and its presence in the benzamide scaffold contributes to the ability of these molecules to interact with biological targets such as enzymes and receptors. researchgate.netontosight.ai Structure-activity relationship studies have shown that the nature and position of substituents on the benzamide ring significantly influence the biological activity and selectivity of these compounds. nih.govresearchgate.net

Table 2: Reported Biological Activities of Benzamide Scaffolds

| Pharmacological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Shows inhibitory effects on tumor progression. | researchgate.net, walshmedicalmedia.com |

| Antimicrobial | Possesses antibacterial and antifungal properties. | researchgate.net, walshmedicalmedia.com, ontosight.ai |

| Anti-inflammatory | Active in in-vivo anti-inflammatory assays and can inhibit enzymes like COX-2. | researchgate.net, walshmedicalmedia.com |

| Analgesic | Demonstrates pain-relieving properties. | walshmedicalmedia.com |

| Anticonvulsant | Certain derivatives show potential in managing seizures. | walshmedicalmedia.com |

| Cardiovascular | Some derivatives possess cardiovascular activities. | walshmedicalmedia.com |

| Antiviral | N-phenylbenzamide derivatives have shown potential as antiviral agents. | researchgate.net |

Rationale for Investigating Hybrid Benzothiophene-Benzamide Structures

The strategy of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful approach in modern drug design. dergipark.org.tr The primary goal is to develop hybrid molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy, novel mechanisms of action, or a more desirable pharmacological profile. dergipark.org.tr

The rationale for investigating a hybrid structure like N-(1-benzothiophen-5-yl)-4-benzylbenzamide is based on the well-documented and diverse biological activities of its constituent parts. As outlined, both benzothiophene and benzamide scaffolds are independently associated with significant therapeutic properties, including anticancer and antimicrobial effects. nih.govwalshmedicalmedia.comresearchgate.net By covalently linking these two pharmacophores, medicinal chemists aim to create a novel chemical entity that could exhibit:

Synergistic Activity: The combined molecule may produce a biological effect that is greater than the sum of its individual components.

Dual-Targeting Action: The hybrid could simultaneously modulate two different biological targets, a desirable feature for treating complex diseases like cancer.

Novel Biological Profile: The unique three-dimensional arrangement of the hybrid molecule might allow it to interact with biological targets in a way that neither of the parent scaffolds can alone, leading to a completely new spectrum of activity.

This design strategy represents a rational approach to navigating the vast chemical space in the search for more effective and innovative therapeutic agents. dergipark.org.tr

Overview of Research Approaches for Novel Chemical Entities

The discovery and development of novel chemical entities (NCEs) like N-(1-benzothiophen-5-yl)-4-benzylbenzamide are supported by a range of advanced research methodologies. Modern drug discovery has moved beyond traditional synthesis and screening to incorporate a multidisciplinary suite of technologies that streamline the identification and optimization of lead compounds. frontiersin.orgnih.gov

Key contemporary approaches include:

Computational and In Silico Methods: Computer-aided drug design (CADD) plays a crucial role in the early stages. mdpi.com Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how a molecule might bind to a biological target and to estimate its potential activity and pharmacokinetic properties before it is synthesized. mdpi.comrsc.org

Generative Artificial Intelligence (AI): AI algorithms are increasingly used to explore vast chemical spaces and design entirely new molecules. news-medical.net These tools can generate millions of hypothetical compounds and screen them computationally for desired properties, identifying novel structures that might not be conceived through conventional methods. news-medical.net

High-Throughput Screening (HTS): For compounds that are synthesized, HTS allows for the rapid testing of large libraries of molecules against specific biological targets to identify "hits" with promising activity.

Multidisciplinary Strategies: The modern drug discovery process is highly collaborative, integrating expertise from medicinal chemistry, pharmacology, biochemistry, and computational science. frontiersin.orgnih.gov This collective approach facilitates the rapid identification of NCEs, assessment of their biological properties, and refinement of lead molecules into viable drug candidates. frontiersin.org

Bioisosteric Replacement: This strategy involves replacing a part of a molecule with a chemical group that has similar physical or chemical properties (a bioisostere) to improve the molecule's druglike properties. nih.gov For instance, the strategic incorporation of silicon as a carbon isostere is one such unconventional approach to optimize a lead molecule. nih.gov

These integrated approaches are essential for efficiently navigating the complexities of drug discovery and for identifying and developing the next generation of therapeutics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-benzylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NOS/c24-22(23-20-10-11-21-19(15-20)12-13-25-21)18-8-6-17(7-9-18)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVLYAKDKDAQQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Biological Target Engagement for N 1 Benzothiophen 5 Yl 4 Benzylbenzamide Derivatives

Enzyme Inhibition Studies (in vitro, non-human)

Derivatives of the N-(1-benzothiophen-5-yl)-4-benzylbenzamide structure have been investigated for their ability to inhibit several classes of enzymes, highlighting their potential as therapeutic agents. These studies, conducted in non-human, in vitro settings, provide crucial insights into the structure-activity relationships that govern their potency and selectivity.

Kinase Inhibition (e.g., DYRK1A/CLK1/CLK4/haspin, TYK2, Aurora Kinase)

The benzothiophene (B83047) moiety, a core component of the title compound, is featured in a number of kinase inhibitors. Research into sulfur-containing tetracyclic compounds and 5-hydroxybenzothiophene derivatives has revealed potent inhibitory activity against several kinases, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinases (CLK1, CLK4), and haspin kinase.

One study on sulfur-containing tetracycles, which incorporate a benzothiophene ring, identified a particularly active compound, 4k , which demonstrated potent inhibition of DYRK1A, CLK1, and CLK4 with IC50 values of 35 nM, 20 nM, and 26 nM, respectively. nih.govrsc.orgnih.gov This compound also showed inhibitory activity against haspin kinase, albeit to a lesser extent, with an IC50 value of 76 nM. nih.govrsc.orgnih.gov The study noted that 5-hydroxy derivatives (4i–k ) and a 5-methoxy derivative (4e ) also exhibited good inhibitory effects on DYRK1A, with IC50 values ranging from 35–116 nM and 52 nM, respectively. nih.govrsc.orgnih.gov

In a separate investigation, N-benzylated 5-hydroxybenzothiophene-2-carboxamides were identified as multi-kinase inhibitors. mdpi.com Within this series, a 3,5-difluorobenzyl analogue (compound 17 ) emerged as one of the most potent derivatives, with IC50 values of 495 nM against DYRK1A, 242 nM against DYRK1B, and 168 nM against CLK1. mdpi.com

Furthermore, the broader N-benzylbenzamide scaffold has been identified as a novel allosteric inhibitor of Aurora Kinase A (AurkA). nih.govresearchgate.netpeeref.com A specific derivative, compound 6h , was found to inhibit AurkA with an IC50 value of 6.50 μM. nih.gov This compound acts by binding to an allosteric pocket, thereby disrupting the interaction between AurkA and its activator, TPX2. nih.gov

No in vitro studies detailing the inhibitory effects of N-(1-benzothiophen-5-yl)-4-benzylbenzamide derivatives on Tyrosine Kinase 2 (TYK2) were identified in the reviewed literature.

| Compound/Derivative Class | Target Kinase | IC50 (nM) |

|---|---|---|

| Sulfur-containing tetracycle (4k) | DYRK1A | 35 |

| Sulfur-containing tetracycle (4k) | CLK1 | 20 |

| Sulfur-containing tetracycle (4k) | CLK4 | 26 |

| Sulfur-containing tetracycle (4k) | Haspin | 76 |

| 5-hydroxy tetracycle derivatives (4i-k) | DYRK1A | 35-116 |

| 5-methoxy tetracycle derivative (4e) | DYRK1A | 52 |

| 3,5-difluorobenzyl 5-hydroxybenzothiophene-2-carboxamide (17) | DYRK1A | 495 |

| 3,5-difluorobenzyl 5-hydroxybenzothiophene-2-carboxamide (17) | DYRK1B | 242 |

| 3,5-difluorobenzyl 5-hydroxybenzothiophene-2-carboxamide (17) | CLK1 | 168 |

| N-benzylbenzamide (6h) | Aurora Kinase A | 6500 |

Hydrolase Inhibition (e.g., Soluble Epoxide Hydrolase, Histone Deacetylase 6, Plasminogen Activator Inhibitor-1)

The N-benzylbenzamide scaffold has also been explored for its potential to inhibit hydrolase enzymes. A study focused on dual-target ligands identified N-benzylbenzamide derivatives as modulators of soluble epoxide hydrolase (sEH). acs.orgresearchgate.net One particular modulator, compound 14c , demonstrated sub-micromolar inhibition of sEH with an IC50 value of 0.3 μM. acs.orgresearchgate.net

In the context of Histone Deacetylase 6 (HDAC6), research has been conducted on benzothiophene-based hydroxamic acids. nih.govresearchgate.net This class of compounds has been identified as potent and selective inhibitors of HDAC6. nih.govresearchgate.net While specific IC50 values for a direct N-(1-benzothiophen-5-yl)-4-benzylbenzamide derivative were not found, this research indicates the potential of the benzothiophene moiety to target this enzyme.

| Compound/Derivative Class | Target Hydrolase | IC50 (µM) |

|---|---|---|

| N-benzylbenzamide (14c) | Soluble Epoxide Hydrolase (sEH) | 0.3 |

| Benzothiophene-based hydroxamic acids | Histone Deacetylase 6 (HDAC6) | Potent and selective inhibition reported |

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

No in vitro studies specifically evaluating the inhibitory activity of N-(1-benzothiophen-5-yl)-4-benzylbenzamide derivatives against Indoleamine 2,3-Dioxygenase-1 (IDO1) were identified in the course of this review.

Inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT)

The benzothiophene amide scaffold has been successfully utilized to develop potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net Through the investigation of the structure-activity relationship of this class of compounds, a derivative designated as compound 16b showed significant NAMPT inhibitory activity with an IC50 value of 0.17 μM in biochemical assays. nih.gov

| Compound/Derivative Class | Target Enzyme | IC50 (µM) |

|---|---|---|

| Benzothiophene amide (16b) | Nicotinamide Phosphoribosyltransferase (NAMPT) | 0.17 |

Receptor Binding and Modulation (in vitro, non-human)

In addition to enzyme inhibition, derivatives of the N-(1-benzothiophen-5-yl)-4-benzylbenzamide scaffold have been shown to modulate the activity of nuclear receptors, indicating their potential to influence gene expression and cellular metabolism.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

The N-benzylbenzamide structure has been identified as a scaffold for ligands that act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). acs.orgresearchgate.net In a study that designed dual-target ligands for both sEH and PPARγ, the N-benzylbenzamide derivative compound 14c was found to be a sub-micromolar modulator of PPARγ, exhibiting an EC50 value of 0.3 μM. acs.orgresearchgate.net This agonistic activity suggests that compounds based on this scaffold can activate the receptor and influence the transcription of its target genes.

| Compound/Derivative Class | Target Receptor | EC50 (µM) |

|---|---|---|

| N-benzylbenzamide (14c) | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | 0.3 |

Selective Estrogen Receptor Modulation (SERM)

Derivatives of N-(1-benzothiophen-5-yl)-4-benzylbenzamide belong to a broader class of compounds known as benzothiophene selective estrogen receptor modulators (SERMs). nih.gov The benzothiophene core structure is a key pharmacophore that facilitates binding to estrogen receptors (ERs), primarily ERα and ERβ. The nature and position of substituents on this core structure dictate the compound's specific activity, determining whether it acts as an agonist or an antagonist at the receptor. nih.gov

Research into benzothiophene derivatives has led to the design of compounds that can selectively target ERα, a validated therapeutic target in breast cancer. nih.gov For instance, novel 6-OH-benzothiophene derivatives have been synthesized and evaluated as covalent antagonists for ERα. nih.gov The strategic optimization of these molecules has yielded compounds with potent antagonistic effects in ER-positive (ER+) breast cancer cells, without demonstrating agonistic activity in endometrial cells. nih.gov Molecular docking simulations have helped to elucidate the binding mode, showing that these derivatives can act as antagonists by covalently binding to a cysteine residue (Cys530) within the receptor's structure. nih.gov This targeted covalent modification represents a sophisticated mechanism for achieving selective estrogen receptor modulation.

Further structural modifications of the benzothiophene pharmacophore are anticipated to produce neuroprotective agents with carefully tuned ER agonist and antagonist activities. nih.gov This suggests a versatile scaffold that can be adapted to achieve desired biological outcomes in different therapeutic areas. nih.gov

Protein Aggregation Modulation (e.g., Amyloid Beta 42)

A significant area of investigation for benzamide (B126) and benzothiophene derivatives is their ability to modulate the aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, which is a pathological hallmark of Alzheimer's disease. researchgate.netnih.gov A library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives has been designed by replacing the α,β-unsaturated linker of chalcones with an amide bioisostere to inhibit Aβ42 aggregation. researchgate.net

Similarly, N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been synthesized and evaluated as a novel class of Aβ42 aggregation modulators. nih.gov The efficacy of these compounds is typically assessed using thioflavin T (ThT)-based fluorescence aggregation kinetics assays and confirmed through direct visualization with transmission electron microscopy (TEM). researchgate.netnih.gov

In these studies, certain structural features were found to be critical for activity. For example, compounds possessing a methoxyphenol pharmacophore demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.gov Conversely, the incorporation of a 4-methoxyphenyl (B3050149) ring led to a significant increase in Aβ42 fibrillogenesis, indicating that subtle chemical modifications can switch the compound's activity from an inhibitor to a promoter of aggregation. nih.gov Molecular docking studies suggest that the orientation of the bicyclic benzothiophene ring within the Aβ42 fibril assembly plays a crucial role in determining whether the compound inhibits or accelerates aggregation. nih.gov

Table 1: Modulation of Aβ42 Aggregation by Benzothiophene Derivatives

| Compound ID | Modification | Max Inhibition of Aβ42 Aggregation | Concentration | Effect |

|---|---|---|---|---|

| 4b | Methoxyphenol Pharmacophore | 54% | 25 µM | Inhibition |

| 4d | 4-Methoxyphenyl Ring | - | 25 µM | 2.7-fold Increase in Fibrillogenesis |

This table presents a summary of findings on how different chemical modifications on the benzothiophene carboxamide scaffold influence Amyloid Beta 42 aggregation. nih.gov

Cellular Pathway Perturbation Analysis (non-human cell lines)

To understand the cellular consequences of modulating biological targets, the activity of N-(1-benzothiophen-5-yl)-4-benzylbenzamide derivatives is often studied in non-human cell lines. These cellular assays are critical for evaluating the potential therapeutic effects, such as neuroprotection. researchgate.netnih.gov For instance, the neuroprotective capacity of benzothiophene derivatives that inhibit Aβ42 aggregation has been assessed in mouse hippocampal neuronal HT22 cell lines. researchgate.netnih.gov

In these experiments, the cells are exposed to toxic Aβ42 aggregates in the presence or absence of the test compounds. The viability of the cells is then measured to determine if the compound can mitigate Aβ42-induced cytotoxicity. researchgate.netresearchgate.net Several N-benzylbenzamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives have demonstrated significant neuroprotective effects, rescuing hippocampal neuronal HT22 cells from Aβ42-induced toxicity. researchgate.netnih.gov For example, certain N-benzylbenzamides were able to restore cell viability to 91-96% at a concentration of 25 µM. researchgate.netbohrium.com This demonstrates that by inhibiting the formation of toxic protein aggregates, these compounds can prevent downstream cellular damage.

The analysis of cellular pathway perturbations can also involve investigating the activation of major stress pathways. nih.govresearchgate.net While not directly studied for this specific class of compounds, techniques like immunoblotting and fluorescence microscopy are commonly used to probe pathways such as those involving ERK and PI3K, or to detect cellular processes like autophagy. nih.govresearchgate.net These analyses provide a deeper understanding of the compound's mechanism of action at a cellular level.

Table 2: Neuroprotective Effects of Benzamide Derivatives in HT22 Cells

| Compound Class | Cell Line | Assay | Result | Concentration |

|---|---|---|---|---|

| N-benzylbenzamides | Mouse Hippocampal HT22 | Aβ42-induced cytotoxicity | 91-96% cell viability | 25 µM |

This table summarizes the protective effects of benzamide derivatives against Amyloid Beta 42-induced toxicity in a non-human neuronal cell line. researchgate.netnih.govbohrium.com

Investigation of Multi-Target Modulatory Profiles

The structural framework of N-(1-benzothiophen-5-yl)-4-benzylbenzamide and its derivatives presents the possibility of engaging multiple biological targets simultaneously. This multi-target approach is a growing area of interest in drug discovery, particularly for complex multifactorial diseases like Alzheimer's.

Research has shown that derivatives with the benzothiophene core can be engineered to possess both SERM activity and neuroprotective properties that may be independent of estrogen receptor binding. nih.gov This suggests that a single molecule could potentially offer benefits for both hormonal regulation and neurodegeneration. nih.gov

Furthermore, related benzamide derivatives have been evaluated not only for their anti-aggregation properties but also for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, as well as for their antioxidant activity. researchgate.net The discovery of compounds that can modulate amyloid aggregation, inhibit cholinesterase enzymes, and provide antioxidant effects exemplifies a multi-target modulatory profile. researchgate.net Such multi-functional agents are valuable for their potential to address different pathological aspects of a disease with a single chemical entity. The versatility of the benzamide and benzothiophene scaffolds makes them promising templates for the development of novel multi-target therapeutics. researchgate.net

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| N-(1-benzothiophen-5-yl)-4-benzylbenzamide |

| Benzothiophene Selective Estrogen Receptor Modulators (BT-SERMs) |

| 6-OH-benzothiophene derivatives |

| N-benzylbenzamide derivatives |

| N-phenethylbenzamide derivatives |

| N-benzyloxybenzamide derivatives |

| N-phenylbenzo[b]thiophene-2-carboxamide derivatives |

| Acetylcholinesterase (AChE) |

Computational Chemistry and in Silico Approaches in the Study of N 1 Benzothiophen 5 Yl 4 Benzylbenzamide

Molecular Docking for Ligand-Target Interaction Prediction

No molecular docking studies specifically investigating N-(1-benzothiophen-5-yl)-4-benzylbenzamide were identified. Therefore, data on its binding poses, interaction networks, and active site interactions with any biological target is not available.

Elucidation of Active Site Interactions

There is no available research that elucidates the specific amino acid residues or key components of a receptor's active site that interact with N-(1-benzothiophen-5-yl)-4-benzylbenzamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

A search for QSAR models developed for or including N-(1-benzothiophen-5-yl)-4-benzylbenzamide did not yield any results. Consequently, there are no predictive models for its biological activity based on its chemical structure.

2D-QSAR and 3D-QSAR Approaches

No studies employing either 2D-QSAR (using topological and physicochemical descriptors) or 3D-QSAR (such as CoMFA or CoMSIA) to analyze a series of compounds including N-(1-benzothiophen-5-yl)-4-benzylbenzamide were found.

Predictive Model Validation

As no QSAR models were identified, there is no information on their validation through methods like internal (cross-validation) or external validation to assess their predictive power and robustness.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

No molecular dynamics simulation studies have been published that focus on N-(1-benzothiophen-5-yl)-4-benzylbenzamide. Such studies would typically provide insights into the compound's conformational flexibility, the stability of its interaction with a target protein over time, and the energetic profiles of binding. Without these studies, a dynamic understanding of its molecular behavior and binding thermodynamics remains unknown.

Virtual Screening and Lead Identification Strategies

Currently, there is a notable absence of specific published research detailing virtual screening and lead identification strategies exclusively for N-(1-benzothiophen-5-yl)-4-benzylbenzamide. While computational methods are a cornerstone of modern drug discovery, allowing for the rapid screening of vast compound libraries to identify potential drug candidates, the application of these techniques to this particular compound has not been documented in available scientific literature.

In a typical virtual screening workflow, the process would involve high-throughput docking of a library of compounds against a specific biological target. This structure-based approach requires a high-resolution 3D structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. The screening would identify compounds that exhibit favorable binding energies and interactions with the active site of the target.

Alternatively, ligand-based virtual screening could be employed if the 3D structure of the target is unknown but a set of known active molecules is available. This method utilizes the structural and chemical features of the known actives to identify other compounds in a database with similar properties.

Following the initial screening, a "hit" list of compounds would be generated. These hits would then be subjected to further computational analysis, such as the evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, to filter out compounds with undesirable pharmacokinetic profiles. The most promising candidates, or "leads," would then be prioritized for experimental validation.

While the specific application of these strategies to N-(1-benzothiophen-5-yl)-4-benzylbenzamide is not detailed in the literature, the general methodologies provide a framework for how such a study would be conducted.

Table 1: Representative Data from a Hypothetical Virtual Screening Study

The following table is a hypothetical representation of data that might be generated in a virtual screening study for a target of interest. This data is for illustrative purposes only and is not based on actual experimental results for N-(1-benzothiophen-5-yl)-4-benzylbenzamide.

| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (µM) | Lipinski's Rule of Five Violations | Predicted ADMET Risk |

| Lead Candidate 1 | -9.5 | 0.5 | 0 | Low |

| Lead Candidate 2 | -9.2 | 0.8 | 0 | Low |

| Lead Candidate 3 | -8.9 | 1.2 | 1 | Medium |

| Lead Candidate 4 | -8.5 | 2.5 | 0 | Low |

Pharmacophore Modeling and Ligand-Based Drug Design

Similar to virtual screening, there is no specific information available in the scientific literature regarding pharmacophore modeling and ligand-based drug design studies centered on N-(1-benzothiophen-5-yl)-4-benzylbenzamide.

Pharmacophore modeling is a powerful ligand-based drug design technique that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The process of developing a pharmacophore model generally begins with a set of known active compounds. These molecules are conformationally analyzed and aligned to identify common chemical features and their spatial relationships. The resulting pharmacophore model can then be used as a 3D query to search compound databases for novel molecules that match the model, and thus are likely to be active.

Furthermore, pharmacophore models can be instrumental in lead optimization. By understanding the key features required for activity, medicinal chemists can rationally design modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

For N-(1-benzothiophen-5-yl)-4-benzylbenzamide, a pharmacophore model could be hypothetically constructed based on its structural features, such as the benzothiophene (B83047) ring, the amide linker, and the benzyl (B1604629) group, to guide the design of new analogs with potentially improved biological activity. However, without experimental data on its biological targets and a set of related active compounds, the development of a validated pharmacophore model is not feasible.

Table 2: Hypothetical Pharmacophore Features for a Benzothiophene Benzamide (B126) Scaffold

This table presents a hypothetical set of pharmacophore features that could be derived from a series of active benzothiophene benzamide derivatives. This information is illustrative and not based on specific data for N-(1-benzothiophen-5-yl)-4-benzylbenzamide.

| Pharmacophore Feature | Description | Potential Role in Binding |

| Aromatic Ring (Benzothiophene) | The bicyclic aromatic system | π-π stacking interactions with aromatic residues in the binding pocket. |

| Hydrogen Bond Acceptor (Amide Carbonyl) | The oxygen atom of the C=O group | Formation of a hydrogen bond with a donor group in the active site. |

| Hydrogen Bond Donor (Amide N-H) | The hydrogen atom of the N-H group | Formation of a hydrogen bond with an acceptor group in the active site. |

| Hydrophobic Group (Benzyl) | The benzyl substituent | Hydrophobic interactions with nonpolar residues in the binding pocket. |

Following a comprehensive search for "N-(1-benzothiophen-5-yl)-4-benzylbenzamide," it has been determined that there is no publicly available scientific literature detailing the preclinical biological evaluation of this specific compound. Research data corresponding to the requested sections on in vitro functional assays and non-human in vivo efficacy studies for "N-(1-benzothiophen-5-yl)-4-benzylbenzamide" and its analogues are not present in the accessible domain.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific subsection content, as no such information has been published for this particular molecule. The generation of content without supporting scientific evidence would be speculative and would not adhere to the required standards of scientific accuracy.

To fulfill a request of this nature, published research studies detailing the enzymatic activity, effects on cell proliferation and viability in specific cell lines, impact on cellular pathways, neuroprotective properties, and in vivo target engagement of "N-(1-benzothiophen-5-yl)-4-benzylbenzamide" would be necessary. In the absence of such data, this article cannot be generated.

Preclinical Biological Evaluation of N 1 Benzothiophen 5 Yl 4 Benzylbenzamide Analogues

Non-Human In Vivo Efficacy Studies

Evaluation in Murine Disease Models (e.g., melanoma, metabolic syndrome)

Information regarding the in vivo efficacy of N-(1-benzothiophen-5-yl)-4-benzylbenzamide or its analogues in mouse models of diseases like melanoma or metabolic syndrome is not available in the public domain. Preclinical studies in such models are crucial for determining a compound's potential therapeutic effects.

Typically, this section would include data from studies where the compound is administered to mice with induced or genetic forms of the disease. Key endpoints would be measured to assess efficacy. For instance, in a melanoma model, this would involve tracking tumor growth inhibition, survival rates, and metastasis. In a metabolic syndrome model, researchers would typically evaluate effects on body weight, glucose tolerance, insulin (B600854) sensitivity, and lipid profiles.

Investigation of Anti-Angiogenic Potential (rodent tumor models)

There is no available research detailing the investigation of the anti-angiogenic potential of N-(1-benzothiophen-5-yl)-4-benzylbenzamide in rodent tumor models.

Such investigations are fundamental for anticancer drug development, as angiogenesis (the formation of new blood vessels) is critical for tumor growth and survival. A typical study would involve implanting tumor cells in rodents and then treating them with the compound. The anti-angiogenic effect would be assessed by measuring parameters like microvessel density within the tumor, tumor volume, and potentially using imaging techniques to visualize blood vessel formation.

Preclinical ADME Considerations (Absorption, Distribution, Metabolism, Excretion)

Specific data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(1-benzothiophen-5-yl)-4-benzylbenzamide are not publicly available. ADME studies are a critical component of preclinical development, helping to predict how a drug will behave in the human body.

Microsomal Stability Studies

No published data exists on the microsomal stability of N-(1-benzothiophen-5-yl)-4-benzylbenzamide.

Microsomal stability assays are in vitro tests used to determine the metabolic stability of a compound in the presence of liver microsomes. These microsomes contain key drug-metabolizing enzymes. The results, often presented as the half-life (t½) of the compound or the intrinsic clearance rate, are essential for predicting its metabolic fate in vivo.

Table 1: Illustrative Microsomal Stability Data (Hypothetical)

| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (μL/min/mg protein) |

| N-(1-benzothiophen-5-yl)-4-benzylbenzamide | Human | Data Not Available | Data Not Available |

| N-(1-benzothiophen-5-yl)-4-benzylbenzamide | Mouse | Data Not Available | Data Not Available |

| N-(1-benzothiophen-5-yl)-4-benzylbenzamide | Rat | Data Not Available | Data Not Available |

Pharmacokinetic Profiling in Animal Models

There is no available information on the pharmacokinetic profile of N-(1-benzothiophen-5-yl)-4-benzylbenzamide in any animal models.

Pharmacokinetic studies involve administering the compound to animals (commonly rats or mice) and then measuring its concentration in blood plasma and other tissues over time. This provides crucial information about its ADME properties in a living organism. Key parameters that would be determined include:

Cmax: The maximum concentration of the drug in the plasma.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

t½ (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Table 2: Illustrative Pharmacokinetic Parameters in Rats (Hypothetical)

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| N-(1-benzothiophen-5-yl)-4-benzylbenzamide | Data Not Available | IV | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-(1-benzothiophen-5-yl)-4-benzylbenzamide | Data Not Available | PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Research Directions and Translational Potential for Benzothiophene Benzamide Scaffolds

Development of Advanced Synthetic Strategies for Complex Analogues

The creation of novel benzothiophene-benzamide analogues with improved potency and specificity hinges on the development of sophisticated synthetic methodologies. nih.gov Traditional methods are being supplemented and replaced by more efficient and versatile strategies that allow for precise control over the molecular architecture. nih.govresearchgate.net Future research will likely focus on several key areas:

Transition Metal-Catalyzed Reactions: Techniques like Suzuki-Miyaura and Sonogashira coupling reactions have become instrumental in functionalizing the benzothiophene (B83047) scaffold. numberanalytics.comias.ac.in These methods allow for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR). numberanalytics.com

Novel Cyclization Techniques: The core benzothiophene ring system itself can be constructed through various cyclization reactions. nih.govresearchgate.netias.ac.in Future efforts will aim to develop stereoselective cyclization methods to create complex, three-dimensional structures that may offer enhanced interactions with biological targets. researchgate.net Organocatalytic asymmetric reactions, for instance, represent a powerful tool for synthesizing optically active benzothiophene derivatives. researchgate.net

Combinatorial Chemistry and Diversity-Oriented Synthesis: To rapidly generate large libraries of diverse analogues for high-throughput screening, researchers will increasingly employ combinatorial chemistry. This approach, combined with diversity-oriented synthesis, can produce novel molecular skeletons that move beyond the traditional flat structure of many benzothiophene compounds.

Table 1: Advanced Synthetic Strategies for Benzothiophene Scaffolds

| Strategy | Description | Key Advantages |

|---|---|---|

| Metal-Catalyzed Cross-Coupling | Utilizes transition metals (e.g., Palladium) to form new carbon-carbon or carbon-heteroatom bonds, allowing for extensive functionalization of the core structure. numberanalytics.comias.ac.in | High efficiency, broad substrate scope, allows for precise modification. |

| Electrophilic/Intramolecular Cyclization | Formation of the benzothiophene ring system from acyclic precursors through electrophilic attack or intramolecular reactions. researchgate.netias.ac.in | Provides direct access to the core scaffold, can be used to introduce specific substituents during ring formation. ias.ac.in |

| Domino and Cascade Reactions | Multi-step reactions where subsequent transformations occur in a single pot, triggered by the initial reaction. researchgate.net | Increases synthetic efficiency, reduces waste, allows for rapid construction of complex molecules. researchgate.net |

| Organocatalysis | The use of small organic molecules to catalyze reactions, often providing high levels of stereoselectivity. researchgate.net | Enables the synthesis of chiral compounds, avoids toxic heavy metals, often proceeds under mild conditions. researchgate.net |

Exploration of Novel Biological Targets for N-(1-benzothiophen-5-yl)-4-benzylbenzamide Derivatives

The benzothiophene-benzamide scaffold has demonstrated activity against a wide array of biological targets, suggesting significant potential for therapeutic development across multiple disease areas. nih.govrsc.org Future research should focus on systematically exploring these and other potential targets to identify new therapeutic applications.

Known and potential targets include:

Kinases: A significant number of benzothiophene derivatives have been developed as kinase inhibitors. numberanalytics.com These include inhibitors of MAP Kinase-activated Protein Kinase 2 (MK2) for inflammatory diseases, Rho-associated protein kinase (ROCK) for conditions like glaucoma, and DYRK1A for applications in oncology and neurodegenerative diseases. rsc.orgnih.govresearchgate.netrsc.org The selectivity of these inhibitors is a key area for optimization. nih.govresearchgate.net

Hormone Receptors: The benzothiophene scaffold is famously present in selective estrogen receptor modulators (SERMs) like Raloxifene. nih.gov Further exploration of derivatives for their activity on various nuclear hormone receptors could yield new treatments for hormone-dependent cancers and metabolic disorders.

Enzymes in Metabolic Pathways: Derivatives have been identified as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and branched-chain α-ketoacid dehydrogenase kinase (BDK), indicating potential in treating pain, inflammation, and metabolic diseases like diabetes. semanticscholar.orgnih.gov

Antimicrobial and Antiparasitic Targets: Benzothiophene carboxamides have shown promise as antimalarial agents by inhibiting targets like Plasmodium falciparum Enoyl-ACP reductase. researchgate.net The broad antimicrobial and antifungal activity of some derivatives suggests the existence of other novel targets within pathogens. rsc.orgias.ac.in

Protein Aggregation Modulators: Some N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been shown to modulate the aggregation of amyloid-beta (Aβ42), suggesting a potential therapeutic avenue for Alzheimer's disease. researchgate.net

Table 2: Potential Biological Targets for Benzothiophene-Benzamide Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | MK2, ROCK, DYRK1A, CLK1/CLK4 rsc.orgnih.govrsc.org | Inflammation, Cancer, Glaucoma, Neurodegenerative Diseases rsc.orgresearchgate.netrsc.org |

| Hormone Receptors | Estrogen Receptor (ER) nih.gov | Osteoporosis, Breast Cancer numberanalytics.comnih.gov |

| Metabolic Enzymes | Fatty Acid Amide Hydrolase (FAAH), BDK semanticscholar.orgnih.gov | Inflammatory Pain, Metabolic Disorders semanticscholar.orgnih.gov |

| Pathogen-Specific Enzymes | Plasmodium falciparum Enoyl-ACP Reductase researchgate.net | Malaria researchgate.net |

| Protein Aggregation | Amyloid Beta (Aβ42) researchgate.net | Alzheimer's Disease researchgate.net |

Integration of Multi-Omics Data in Structure-Activity Relationship Studies

Traditional structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. numberanalytics.com However, their power can be significantly enhanced by integrating multi-omics data (genomics, proteomics, metabolomics). This approach provides a more holistic understanding of how a compound affects biological systems. Future SAR studies on benzothiophene-benzamide derivatives should incorporate these data to build more comprehensive models that can predict not only target affinity but also off-target effects, cellular responses, and potential biomarkers for efficacy.

For example, treating cancer cell lines with a novel benzothiophene-benzamide analogue and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the compound's mechanism of action and identify potential resistance pathways.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.orgnih.gov These computational tools can be applied to the development of N-(1-benzothiophen-5-yl)-4-benzylbenzamide derivatives in several ways:

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. orange.com These models can explore a vast chemical space to propose novel benzothiophene-benzamide analogues that a human chemist might not conceive. orange.commdpi.com

Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of virtual compounds, including their biological activity, toxicity, solubility, and metabolic stability. mdpi.comnih.gov This allows for the in silico screening of thousands of potential candidates, prioritizing the most promising ones for synthesis and testing. nih.gov

Synthesis Planning: AI can also assist in planning the most efficient synthetic routes for target molecules, a process known as computer-aided synthesis planning (CASP). acs.org

Strategies for Enhanced Biological Efficacy and Selectivity

A primary goal in drug development is to maximize a compound's therapeutic effect while minimizing side effects. For benzothiophene-benzamide scaffolds, this involves a concerted effort to improve both efficacy and selectivity. nih.gov Future research will focus on:

Rational Drug Design: Utilizing high-resolution crystal structures of target proteins bound to inhibitors can guide the design of new analogues. nih.govresearchgate.net This structure-based approach allows for the modification of the scaffold to enhance interactions with the target's active site and reduce binding to off-target proteins, thereby improving selectivity. nih.gov

Pharmacokinetic Optimization: The efficacy of a drug is highly dependent on its ADME (absorption, distribution, metabolism, and excretion) properties. Future work will involve modifying the chemical structure of lead compounds to improve oral bioavailability, metabolic stability, and tissue distribution to ensure the drug reaches its target at a sufficient concentration.

Targeted Delivery: For applications like oncology, conjugating a potent benzothiophene-benzamide derivative to a targeting moiety (e.g., an antibody) could deliver the therapeutic agent specifically to cancer cells, increasing local efficacy and reducing systemic toxicity.

Potential for Combination Therapies with Existing Agents

The complexity of many diseases, particularly cancer, often means that targeting a single pathway is insufficient. Combination therapy, the use of two or more drugs with different mechanisms of action, is a standard of care in many therapeutic areas. The potential for using benzothiophene-benzamide derivatives in combination with existing agents is a significant area for future investigation. For instance, a kinase inhibitor based on this scaffold could be combined with a standard chemotherapeutic agent or an immunotherapy drug to achieve synergistic effects and overcome drug resistance.

Elucidation of Resistance Mechanisms to Benzothiophene-Benzamide Based Therapeutics

As with any therapeutic agent, the development of drug resistance is a major clinical challenge. nih.gov It is crucial to proactively investigate potential resistance mechanisms to novel benzothiophene-benzamide based therapeutics. Future research should focus on:

Target-Based Resistance: Investigating whether mutations in the target protein (e.g., a kinase) can prevent the drug from binding effectively.

Drug Efflux: Determining if cancer cells or microbes can actively pump the compound out using transporter proteins like those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) families. nih.gov

Metabolic Inactivation: Studying how cells might metabolize and inactivate the drug at an increased rate.

Understanding these potential mechanisms before they arise in a clinical setting can guide the development of second-generation compounds or rational combination therapies designed to circumvent resistance. rsc.org

Table of Compounds

| Compound Name |

|---|

| N-(1-benzothiophen-5-yl)-4-benzylbenzamide |

| Raloxifene |

| Sertaconazole |

| Zileuton |

| PF-3644022 |

| 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide |

| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene |

| 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene |

| 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene |

| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene |

| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (B33073) |

| 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(1-benzothiophen-5-yl)-4-benzylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A robust synthesis involves coupling benzothiophene derivatives with benzamide precursors. For example, intermediates like 1-(1-benzothiophen-5-yl)-2-bromo-1-ethanone (CAS 1131-87-9) can be reacted with 4-benzylbenzamide under palladium-catalyzed cross-coupling conditions . Optimization includes:

- Varying catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF).

- Monitoring reaction progress via TLC or HPLC.

- Adjusting temperature (80–120°C) to improve yield.

- Conducting thorough risk assessments for hazardous reagents like brominated intermediates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., benzothiophene protons at δ 7.2–8.1 ppm) and FT-IR for carbonyl stretches (~1650 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 364.1) .

Q. What spectroscopic techniques are effective for studying electronic properties in solution?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax in solvents like acetonitrile to assess π→π* transitions (e.g., 270–300 nm).

- Fluorescence Spectroscopy : Determine quantum yield using a reference standard (e.g., quinine sulfate) to evaluate emissive behavior .

Advanced Research Questions

Q. How can crystallographic refinement resolve twinned crystals of this compound?

- Methodological Answer : Use SHELXL for high-resolution refinement:

- Input HKLF5 format data for twinned crystals.

- Apply the TWIN/BASF commands to model twin laws (e.g., 180° rotation about the c-axis).

- Validate with Rint < 0.05 and GooF ≈ 1.0 .

Q. How can contradictions in bioactivity data across bacterial enzyme (e.g., acps-pptase) assays be resolved?

- Methodological Answer :

- Dose-Response Curves : Perform IC50 assays under standardized conditions (pH 7.4, 37°C).

- Enzyme Kinetics : Use Michaelis-Menten plots to compare inhibition mechanisms (competitive vs. non-competitive).

- Triangulation : Cross-validate with orthogonal assays (e.g., bacterial growth inhibition in LB media) .

Q. What computational strategies predict binding interactions with bacterial enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with acps-pptase PDB structures (e.g., 3T73) to identify binding pockets.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding .

Q. How can SAR studies identify critical functional groups for antibacterial activity?

- Methodological Answer :

- Analog Synthesis : Replace benzothiophene with benzofuran or vary substituents (e.g., Cl, CF₃).

- Bioactivity Profiling : Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- QSAR Modeling : Use CoMFA or Random Forest to correlate substituent electronegativity with MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: General scheme for the amide bond formation to synthesize N-(1-benzothiophen-5-yl)-4-benzylbenzamide.

Figure 1: General scheme for the amide bond formation to synthesize N-(1-benzothiophen-5-yl)-4-benzylbenzamide.